
Neuropeptide Y (13-36) (porcine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuropeptide Y (13-36) (porcine) is a 24-amino acid fragment derived from the full-length Neuropeptide Y (NPY), retaining residues 13–36 of the parent peptide. It has a molecular weight of 2982.4 Da (C₁₃₅H₂₀₉N₄₁O₃₆) and a CAS number of 113662-54-7 . The C-terminal tyrosine is amidated, a critical feature for its biological activity. NPY (13-36) primarily acts as a selective Y2 receptor agonist (Ki = 0.18 nM) and is implicated in cardiovascular regulation, gastrointestinal motility, and central nervous system functions such as anxiety and appetite modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuropeptide Y (13-36) (porcine) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of neuropeptide Y (13-36) (porcine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the peptide .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide Y (13-36) (porcine) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in free thiol groups .
Scientific Research Applications
Physiological and Pharmacological Roles
1.1 Appetite Regulation and Metabolism
NPY is known as a potent orexigenic hormone, meaning it stimulates appetite. The fragment NPY (13-36) has been shown to play a role in modulating energy balance and food intake. Research indicates that NPY (13-36) can inhibit the activity of neurons involved in the release of gonadotropin-releasing hormone (GnRH), which connects metabolic status with reproductive functions . This suggests that NPY (13-36) may have implications in understanding metabolic disorders and obesity.
1.2 Cardiovascular Effects
Studies have demonstrated that NPY (13-36) can influence vascular responses. For instance, it has been observed to enhance contractions in penile small arteries when precontracted with noradrenaline, indicating its potential role in vascular physiology and erectile function . This could lead to further exploration of NPY (13-36) in treating erectile dysfunction or other vascular-related conditions.
Mechanistic Insights
2.1 Receptor Interactions
NPY acts primarily through its receptors, notably the Y1 and Y2 subtypes. The effects of NPY (13-36) are mediated through these receptors, particularly the Y2 receptor, which has been implicated in various physiological responses such as inhibition of neuronal activity . Understanding these interactions is crucial for developing therapeutic strategies targeting metabolic and reproductive health.
2.2 Neurotransmission Modulation
Research has shown that NPY (13-36) directly inhibits neuronal activity in GnRH neurons by activating G protein-coupled inwardly rectifying potassium channels via Y1 receptors . This mechanism highlights its potential as a modulator of neurotransmission, which could be harnessed in neuropharmacological applications.
Research Applications
3.1 Experimental Models
NPY (13-36) is utilized in various experimental setups to study its effects on neuronal activity and hormonal regulation. For example, primary GnRH-1 cell cultures have been used to assess how NPY influences calcium oscillations and GnRH release dynamics . Such models are essential for elucidating the role of neuropeptides in neuroendocrine functions.
3.2 Therapeutic Investigations
The potential therapeutic applications of NPY (13-36) are being explored in areas such as obesity management, stress-related disorders, and reproductive health. Its ability to modulate appetite and energy expenditure positions it as a candidate for developing anti-obesity drugs .
Case Studies and Findings
Mechanism of Action
Neuropeptide Y (13-36) (porcine) exerts its effects by selectively binding to the neuropeptide Y2 receptor. This interaction activates intracellular signaling pathways that regulate various physiological processes. The peptide’s effects include modulation of neurotransmitter release, regulation of appetite, and influence on circadian rhythms .
Comparison with Similar Compounds
Comparison with Structurally Similar NPY Fragments
NPY (2-36) (Porcine)
- Structure : Contains residues 2–36, preserving the N-terminal Pro-Ser-Lys sequence absent in NPY (13-36).
- Receptor Affinity : Binds to both Y1 and Y2 receptors but with lower Y2 selectivity compared to NPY (13-36). Studies show that truncating the N-terminal residues (1–12) reduces Y1 receptor activity, shifting preference toward Y2 .
- Functional Differences : In rat femoral artery experiments, NPY (2-36) induced vasoconstriction via both Y1 and Y2 receptors, unlike NPY (13-36), which primarily activates Y2 .
NPY (18-36) (Porcine)
- Structure : Shorter fragment (residues 18–36), missing critical residues for Y2 receptor binding.
- Receptor Affinity : Exhibits significantly reduced Y2 receptor binding (IC₅₀ >100 nM vs. 0.18 nM for NPY (13-36)) .
- Functional Impact : Lacks the vasoconstrictive effects observed with NPY (13-36) in splenic and colonic tissues .
Comparison with Non-NPY Peptides
Peptide YY (PYY)
- Structural Similarity : Shares 70% sequence homology with NPY but differs in N-terminal residues.
- Receptor Selectivity : PYY binds to Y1, Y2, and Y5 receptors but with lower Y2 affinity compared to NPY (13-36) (Ki = 1.2 nM vs. 0.18 nM) .
- Functional Contrast : In gastric mucosal blood flow studies, PYY inconsistently reduced blood flow in rats, whereas NPY (13-36) produced dose-dependent effects .
Pancreatic Polypeptide (PP)
- Receptor Specificity : Primarily targets Y4 receptors, with minimal Y2 activity.
[Leu³¹, Pro³⁴]NPY
- Design : A Y1-selective agonist with modified residues 31 and 34.
- Receptor Binding : Binds Y1 receptors with high affinity (Ki = 0.3 nM) but has negligible Y2 activity (Ki >100 nM) .
- Contrast with NPY (13-36) : In porcine colon binding studies, NPY (13-36) inhibited [¹²⁵I]-BH-NPY binding more potently than [Leu³¹, Pro³⁴]NPY (log IC₅₀ difference = 0.4, P = 0.032) .
NPY (13-36) vs. Full-Length NPY
- Receptor Activation : Full-length NPY activates Y1, Y2, Y4, and Y5 receptors, while NPY (13-36) is Y2-selective .
- Functional Outcomes : In rat femoral arteries, NPY (13-36) and full-length NPY were equipotent in inducing vasoconstriction, but only NPY (13-36) retained activity after Y1 receptor blockade .
Key Research Findings and Data Tables
Table 1: Receptor Binding Affinities of NPY Fragments and Analogues
Compound | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Source |
---|---|---|---|
NPY (13-36) (porcine) | >100 | 0.18 | |
[Leu³¹, Pro³⁴]NPY | 0.3 | >100 | |
PYY | 2.5 | 1.2 | |
Full-Length NPY | 0.1 | 0.2 |
Table 2: Functional Effects in Vascular Tissues
Mechanistic and Structural Insights
- C-Terminal Unwinding : Molecular dynamics studies reveal that the C-terminal residues of NPY (13-36) (e.g., Arg³³, Gln³⁴) are critical for Y2 receptor binding, contributing 70% of the total binding energy .
- Species-Specific Variations : In human colon tissues, NPY (13-36) binding sites were less abundant compared to porcine models, suggesting interspecies differences in receptor distribution .
Biological Activity
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including the regulation of food intake, blood pressure, and neurotransmitter release. The specific fragment known as Neuropeptide Y (13-36) (porcine) acts primarily as a selective agonist for the neuropeptide Y2 receptor, influencing cardiovascular responses and neuroprotective mechanisms.
Structure and Properties
Chemical Characteristics:
Property | Value |
---|---|
Molecular Formula | C135H209N41O36 |
Molecular Weight | 2982.36 g/mol |
Purity | >95% |
CAS Number | 113662-54-7 |
NPY (13-36) is derived from the C-terminal end of the full-length NPY molecule and retains significant biological activity, particularly in the central nervous system (CNS) and peripheral tissues.
Neuropeptide Y (13-36) primarily interacts with the Y2 receptor subtype , which is implicated in various physiological responses. Its mechanisms include:
- Vasopressor Effects : Central administration of NPY (13-36) has been shown to elicit vasopressor responses, increasing arterial blood pressure without affecting heart rate. Studies indicate that doses ranging from 25 to 3000 pmol can produce a dose-dependent increase in mean arterial blood pressure in awake rats .
- Antagonistic Effects : NPY (13-36) can antagonize the vasodepressor effects of full-length NPY (1-36), suggesting that Y1 and Y2 receptors have opposing roles in cardiovascular regulation .
Cardiovascular Regulation
Research indicates that NPY (13-36) plays a significant role in cardiovascular regulation through its action on central and peripheral Y2 receptors. In spontaneously hypertensive rats, NPY (13-36) demonstrated increased potency in inducing pressor responses compared to normotensive rats, indicating potential therapeutic implications for hypertension management .
Neuroprotective Properties
Studies have also highlighted the neuroprotective effects of NPY against neurotoxicity associated with β-amyloid peptides, which are implicated in Alzheimer’s disease. In vitro experiments showed that pretreatment with NPY increased cell viability and modulated nerve growth factor (NGF) synthesis and release in cortical neurons exposed to β-amyloid . This suggests that NPY may offer protective benefits against neurodegenerative processes.
Case Studies
-
Hypertensive Rat Model :
- Objective : To evaluate the cardiovascular effects of NPY (13-36).
- Methodology : Intracerebroventricular injections were administered at varying doses.
- Findings : A significant increase in mean arterial blood pressure was observed, confirming the vasopressor role of NPY (13-36) via Y2 receptor activation .
-
Neuroprotection Against β-Amyloid :
- Objective : To assess the neuroprotective effects of NPY on neuronal damage.
- Methodology : Primary cortical neurons were pretreated with NPY before exposure to β-amyloid.
- Findings : Enhanced cell viability and altered NGF dynamics were noted, suggesting a potential therapeutic avenue for Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What experimental methods confirm the Y2 receptor selectivity of Neuropeptide Y (13-36) (porcine)?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [¹²⁵I]-BH-NPY) in porcine colon tissues are standard. Compare displacement curves of NPY (13-36) with Y1/Y2-specific ligands like [Leu³¹,Pro³⁴]NPY. A higher affinity for Y2 receptors is indicated by lower IC₅₀ values (e.g., 0.4 nM for Y2 vs. >100 nM for Y1 in porcine models) .
- Validation : Use autoradiography or fluorescence-based assays to confirm receptor localization in target tissues (e.g., neuronal ganglia).
Q. How is Neuropeptide Y (13-36) structurally characterized to ensure purity and activity in research settings?
- Methodological Answer :
Synthesis : Solid-phase peptide synthesis (SPPS) followed by HPLC purification (≥95% purity, retention time ~10–12 minutes) .
Mass Spectrometry : Confirm molecular weight (MW: ~3993.4 Da for porcine variant) .
Functional Testing : Validate agonist activity via cAMP inhibition assays in Y2-transfected cell lines .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for studying NPY (13-36) binding kinetics in heterogeneous tissues?
- Methodological Answer :
- Tissue Preparation : Use fresh porcine colon/spleen tissues to preserve receptor integrity. Avoid freeze-thaw cycles that degrade peptide-binding capacity .
- Buffer Composition : Include protease inhibitors (e.g., PMSF) and GTP-γ-S (to stabilize G-protein-coupled receptors) during incubation .
- Data Normalization : Express binding data as % inhibition relative to non-specific binding (e.g., measured in the presence of 1 µM unlabeled NPY).
Q. How to resolve discrepancies in NPY (13-36) efficacy across different studies (e.g., partial vs. full inhibition of [¹²⁵I]-BH-NPY binding)?
- Analysis Framework :
Tissue Specificity : Compare binding affinities in distinct tissues (e.g., porcine colon vs. spleen) where Y2 receptor density varies .
Ligand Concentration : Use dose-response curves (0.1–1000 nM) to identify non-linear effects. NPY (13-36) shows full inhibition at 100 nM in colon but only partial in low-density tissues .
Statistical Methods : Apply ANOVA with post-hoc tests to assess significance of IC₅₀ differences (e.g., p=0.032 for NPY (13-36) vs. [Leu³¹,Pro³⁴]NPY) .
Q. What advanced techniques elucidate NPY (13-36)'s role in neuronal communication beyond receptor binding?
- Methodological Answer :
- Patch-Clamp Electrophysiology : Measure post-synaptic currents in Y2-expressing neurons to assess NPY (13-36)-induced inhibition of cAMP or Ca²⁺ signaling .
- Optogenetic Interrogation : Combine NPY (13-36) application with channelrhodopsin activation to map synaptic pathways in real time .
Q. Data Contradiction and Synthesis
Q. How to reconcile conflicting findings about NPY (13-36)'s potency in human vs. porcine models?
- Critical Analysis :
- Species Variability : Human Y2 receptors may exhibit 10–20% lower affinity due to amino acid sequence differences (e.g., residue 23 substitutions) .
- Experimental Design : Cross-validate using humanized Y2 receptor cell lines and ensure consistent assay conditions (e.g., pH, temperature) .
Q. Methodological Best Practices
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over commercial databases. Use tools like neXtProt for protein data validation .
- Reproducibility : Document buffer compositions, tissue sources, and statistical thresholds in detail (e.g., α=0.05 for significance) .
Properties
CAS No. |
113662-54-7 |
---|---|
Molecular Formula |
C135H209N41O36 |
Molecular Weight |
2982.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152)/t68-,69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,105-,106-,107-/m0/s1 |
InChI Key |
HEALDAASUSTTPJ-QGTLAHJGSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |
sequence |
PAEDLARYYSALRHYINLITRQRY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.